4-(2-Furoylamino)benzenesulfonic acid 4-(2-Furoylamino)benzenesulfonic acid
Brand Name: Vulcanchem
CAS No.: 6308-49-2
VCID: VC17256596
InChI: InChI=1S/C11H9NO5S/c13-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)18(14,15)16/h1-7H,(H,12,13)(H,14,15,16)
SMILES:
Molecular Formula: C11H9NO5S
Molecular Weight: 267.26 g/mol

4-(2-Furoylamino)benzenesulfonic acid

CAS No.: 6308-49-2

Cat. No.: VC17256596

Molecular Formula: C11H9NO5S

Molecular Weight: 267.26 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Furoylamino)benzenesulfonic acid - 6308-49-2

Specification

CAS No. 6308-49-2
Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
IUPAC Name 4-(furan-2-carbonylamino)benzenesulfonic acid
Standard InChI InChI=1S/C11H9NO5S/c13-11(10-2-1-7-17-10)12-8-3-5-9(6-4-8)18(14,15)16/h1-7H,(H,12,13)(H,14,15,16)
Standard InChI Key VVUXJUPEAZAYIK-UHFFFAOYSA-N
Canonical SMILES C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzenesulfonic acid backbone substituted at the para position by an amino group linked to a 2-furoyl moiety. The sulfonic acid group (–SO₃H) confers high hydrophilicity, while the furan ring introduces π-conjugation and potential for hydrophobic interactions. Key structural parameters include:

PropertyValue
Molecular FormulaC₁₁H₉NO₅S
Molecular Weight267.26 g/mol
CAS Registry Number6308-49-2
IUPAC Name4-[(Furan-2-carbonyl)amino]benzenesulfonic acid
Topological Polar Surface Area113 Ų (estimated)

The SMILES notation C1=COC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)O encapsulates its connectivity . X-ray crystallography data remain unavailable, but computational models predict a planar conformation for the furoyl-amino linkage, with the sulfonic acid group adopting a tetrahedral geometry.

Synthesis and Production

Laboratory-Scale Synthesis

The primary synthetic route involves a two-step protocol:

  • Amination of Benzenesulfonic Acid: 4-Aminobenzenesulfonic acid reacts with 2-furoyl chloride in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The base neutralizes HCl generated during the amide bond formation.

    C₆H₅SO₃H–NH₂ + C₄H₃OCOCl → C₆H₅SO₃H–NHCOC₄H₃O + HCl\text{C₆H₅SO₃H–NH₂ + C₄H₃OCOCl → C₆H₅SO₃H–NHCOC₄H₃O + HCl}

    Reaction temperatures typically range from 0–25°C, with yields exceeding 70% after 6–12 hours.

  • Purification: Crude product is recrystallized from ethanol/water mixtures or purified via column chromatography (silica gel, eluent: methanol/dichloromethane).

Industrial-Scale Considerations

Large-scale production faces challenges due to the hygroscopic nature of sulfonic acids and the need for stringent pH control during amidation. Continuous flow reactors with in-line neutralization systems have been proposed to improve yield and reproducibility .

Physicochemical Properties

Solubility and Stability

The compound exhibits high aqueous solubility (>100 mg/mL at 25°C) attributable to the sulfonic acid group. It remains stable under ambient conditions but degrades above 200°C, with decomposition products including sulfur oxides and furan derivatives.

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorption bands at 1180 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (amide C=O stretch) .

  • ¹H NMR (D₂O): δ 7.8–8.1 ppm (aromatic protons), δ 6.4–7.2 ppm (furan protons), δ 3.1 ppm (exchangeable NH).

Biological and Industrial Applications

Medicinal Chemistry

Though direct pharmacological data are sparse, structural analogs demonstrate:

  • Aggrecanase Inhibition: Sulfonamide-furan hybrids inhibit matrix metalloproteinases (MMPs), potentially aiding osteoarthritis treatment .

  • Antimicrobial Activity: Furan-containing sulfonamides show MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans.

Materials Science

The sulfonic acid group enables use as:

  • Proton Exchange Membranes: Composite materials with polybenzimidazole exhibit proton conductivity >0.1 S/cm at 80°C.

  • Dye-Sensitized Solar Cells: Enhances electron transport in TiO₂-based photoanodes (η ≈ 7.2%) .

Research Frontiers

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains improves pharmacokinetic profiles, achieving 12-hour plasma half-life in murine models .

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinity (−9.2 kcal/mol) to the COX-2 active site, suggesting anti-inflammatory potential .

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